Hydrolysis Pathway Divergence
Hydrolysis of di-tert-butyldichlorostannane proceeds via a fundamentally different pathway than that of the closely related di-n-butyltin dichloride . While the n-butyl analog yields a dioxane derivative, the tert-butyl compound exclusively forms di-tert-butyltin chloride hydroxide .
| Evidence Dimension | Hydrolysis product identity |
|---|---|
| Target Compound Data | Di-tert-butyltin chloride hydroxide |
| Comparator Or Baseline | Di-n-butyltin dichloride yields a dioxane derivative |
| Quantified Difference | Qualitative difference in reaction outcome (different product formed) |
| Conditions | Aqueous hydrolysis under basic conditions |
Why This Matters
This difference is critical for synthetic planning and purification, as using the tert-butyl analog can avoid complex byproduct mixtures encountered with the n-butyl reagent.
